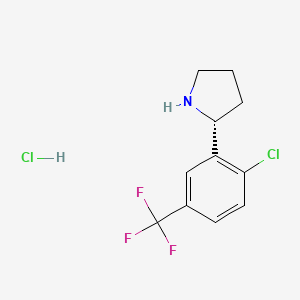

(R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a chlorinated and trifluoromethylated phenyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with a chlorinated and trifluoromethylated benzene compound. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The chlorinated and trifluoromethylated phenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylpyrrolidine compounds.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, ®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In the field of medicine, ®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications requiring specific chemical functionalities.

Mecanismo De Acción

The mechanism of action of ®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved in its mechanism of action depend on the biological context and the specific targets being studied.

Comparación Con Compuestos Similares

Similar Compounds

- ®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine

- ®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrobromide

- ®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine sulfate

Uniqueness

Compared to similar compounds, ®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable for certain applications where these properties are critical.

Actividad Biológica

(R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, including interactions with various molecular targets and implications in drug development. This article explores its chemical properties, mechanisms of action, and relevant research findings, presenting a comprehensive overview of its biological activity.

- Molecular Formula : C₁₁H₁₂ClF₃N

- Molecular Weight : 286.12 g/mol

- CAS Number : 1391519-06-4

The compound features a pyrrolidine ring with a chloro and trifluoromethyl substitution on the phenyl moiety, which significantly influences its reactivity and biological interactions .

Research indicates that this compound interacts with specific molecular targets, leading to alterations in biochemical pathways. These interactions are crucial for understanding its potential therapeutic applications. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Antitumor Activity

Studies have demonstrated that compounds containing trifluoromethyl groups exhibit enhanced potency against various cancer cell lines. For instance, a study involving similar trifluoromethyl-substituted compounds showed promising antitumor activity in vitro against a panel of human tumor cell lines . The specific activity of this compound in this context remains to be fully elucidated but suggests potential as an antitumor agent.

Pharmacological Applications

The compound has been explored for its pharmacological properties, particularly in the context of drug development. Its structure suggests potential roles as an inhibitor in various biochemical pathways, including those related to cancer metabolism and neurotransmitter uptake .

Case Studies and Research Findings

-

Inhibition Studies : In vitro assays have been developed to assess the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. These studies focus on understanding how the compound affects enzyme activity and cellular functions.

Note: Specific IC50 values and inhibition percentages are pending further experimental validation.

Compound IC50 (µM) % Inhibition This compound TBD TBD - Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds indicate that modifications to the trifluoromethyl group can significantly affect biological activity. The presence of this group has been linked to increased potency in inhibiting serotonin uptake compared to non-fluorinated analogs .

- Comparative Studies : Comparative analyses with other pyrrolidine derivatives reveal that this compound may exhibit unique properties due to its specific substitution pattern, influencing both chemical reactivity and biological efficacy .

Propiedades

IUPAC Name |

(2R)-2-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3N.ClH/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWIOZGVNMBSEA-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C=CC(=C2)C(F)(F)F)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.